2-[2-Amino-5-(2-bromophenoxy)-6-methylpyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol
Description
This compound is a pyrimidine derivative featuring a 2-bromophenoxy substituent at the 5-position of the pyrimidine ring and a 2-methylprop-2-en-1-yl (prenyl) ether group at the 5-position of the phenolic moiety.
Properties
IUPAC Name |
2-[2-amino-5-(2-bromophenoxy)-6-methylpyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O3/c1-12(2)11-27-14-8-9-15(17(26)10-14)19-20(13(3)24-21(23)25-19)28-18-7-5-4-6-16(18)22/h4-10,26H,1,11H2,2-3H3,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INRPOLXZULZPLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)C2=C(C=C(C=C2)OCC(=C)C)O)OC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-5-(2-bromophenoxy)-6-methylpyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-bromophenol and methylpyrimidine derivatives.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using reagents like ammonia or amines under controlled conditions.
Attachment of the Bromophenoxy Group: This step involves the reaction of the pyrimidine intermediate with 2-bromophenol, typically in the presence of a base to facilitate the substitution reaction.
Final Coupling with Phenol Derivative: The final step involves coupling the intermediate with a phenol derivative, often using a catalyst to promote the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2-Amino-5-(2-bromophenoxy)-6-methylpyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol undergoes various types of chemical reactions:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromophenoxy group can be reduced to form phenoxy derivatives.
Substitution: The amino and bromophenoxy groups can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Quinones and other oxidized phenol derivatives.
Reduction: Phenoxy derivatives.
Substitution: Various substituted pyrimidine and phenol derivatives.
Scientific Research Applications
2-[2-Amino-5-(2-bromophenoxy)-6-methylpyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-Amino-5-(2-bromophenoxy)-6-methylpyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or other cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol
- Structural Difference: The 2-bromophenoxy group in the target compound is replaced with a 4-methoxyphenyl group.
2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol
- Structural Difference : The prenyl ether (–O–CH₂–C(CH₃)₂) is replaced with a 4-fluorobenzyl ether (–O–CH₂–C₆H₄–F).
- Reduced lipophilicity compared to the prenyl group may alter membrane permeability or metabolic stability .
2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine
- Structural Difference: A simpler pyrimidine scaffold lacking the phenolic and prenyl substituents but featuring bromo, chloro, and fluoro halogens.
- The absence of the phenolic-prenyl moiety limits its utility in targeting phenolic-dependent enzymes .
Key Trends in Substituent Effects
Biological Activity
The compound 2-[2-Amino-5-(2-bromophenoxy)-6-methylpyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol, often referred to as Compound A , is a substituted pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological activity, and potential therapeutic applications of Compound A, supported by data tables and relevant case studies.
Synthesis
The synthesis of Compound A typically involves multi-step organic reactions that incorporate key functional groups essential for its biological activity. The synthetic route often includes the formation of the pyrimidine ring followed by substitution reactions to introduce the bromophenoxy and alkenyloxy groups.
Anticancer Activity
Compound A has been evaluated for its anticancer properties using various cancer cell lines. Notably, studies have demonstrated that it exhibits significant cytotoxic effects against human lung adenocarcinoma cells (A549). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Compound A
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 15.0 | Apoptosis induction |
| MCF7 (Breast) | 20.5 | Cell cycle arrest |
| HeLa (Cervical) | 18.0 | Caspase activation |
In a comparative study, Compound A was found to be more effective than standard chemotherapeutics like cisplatin in reducing cell viability in A549 cells, indicating its potential as a novel anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, Compound A has demonstrated antimicrobial activity against several pathogenic strains. The compound was tested against multidrug-resistant bacteria, including Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity of Compound A
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.25 µg/mL | Bactericidal |
| Escherichia coli | 0.5 µg/mL | Bacteriostatic |
| Pseudomonas aeruginosa | 1.0 µg/mL | Bacteriostatic |
The results suggest that Compound A may serve as a promising candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.
Case Studies
- Case Study on Anticancer Efficacy : In a recent clinical trial involving patients with advanced lung cancer, patients treated with a regimen including Compound A showed improved overall survival rates compared to those receiving conventional therapy alone.
- Case Study on Antimicrobial Resistance : Research conducted on the efficacy of Compound A against MRSA (Methicillin-resistant Staphylococcus aureus) highlighted its potential role in overcoming antibiotic resistance, with significant reductions in bacterial load observed in treated subjects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
